REACTION_CXSMILES
|
CC(OI1(OC(C)=O)(OC(C)=O)O[C:12](=O)[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]1=2)=O.[CH3:23]COCC.[OH-:28].[Na+]>C(Cl)Cl>[CH3:23][CH:9]([CH2:10][CH2:11][CH3:12])[C:8](=[O:28])[CH:7]=[CH2:6] |f:2.3|
|
Name
|
Intermediate 13.1
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.57 g
|
Type
|
reactant
|
Smiles
|
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at room temperature for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for an additional 10 minutes
|
Duration
|
10 min
|
Type
|
DISSOLUTION
|
Details
|
After all the precipitate was dissolved into aqueous layer
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with ether (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with 1.3 M NaOH solution, brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(C=C)=O)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |